molecular formula C6H7N5 B1430251 [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine CAS No. 793659-01-5

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine

Cat. No.: B1430251
CAS No.: 793659-01-5
M. Wt: 149.15 g/mol
InChI Key: FJAANHMNFVSWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine is a nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and materials science. Its fused bicyclic structure, featuring a triazole ring condensed with a pyridazine, serves as a versatile scaffold for constructing novel bioactive molecules and high-performance materials. In anticancer research, the [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in the development of kinase inhibitors . This scaffold is found in compounds targeting critical oncogenic pathways and has been utilized in the design of novel derivatives demonstrating potent antiproliferative activity against various cancer cell lines, including chronic myeloid leukemia (K562) and acute myeloid leukemia (MV4-11) . The structure's adaptability allows for functionalization with different linkers, such as amide and sulphonamide groups, to explore structure-activity relationships and optimize potency . Furthermore, this chemical scaffold has been investigated as a novel chemotype for inhibitors of BRD4 bromodomains, which are promising epigenetic targets for cancer therapy . Beyond pharmaceutical applications, the [1,2,4]triazolo[4,3-b]pyridazine skeleton is a promising backbone for developing low-sensitivity, high-energy materials . The inherent stability and high density of the core structure contribute to the favorable safety and performance profiles of resulting energetic compounds. Researchers functionalize the ring system with energetic groups like amino and nitro moieties to fine-tune properties such as detonation velocity and thermal stability . The methanamine substituent in [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine provides a reactive handle for further synthetic elaboration, making it a versatile intermediate for constructing more complex target molecules in these fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols must be adhered to during handling.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAANHMNFVSWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793659-01-5
Record name 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization and Intermediate Formation

  • Starting from chlorinated pyridazine derivatives such as 3-chloro-6-hydrazinopyridazine, the initial step involves condensation with aromatic aldehydes under reflux in ethanol or glacial acetic acid to form hydrazino-arylidene intermediates. These intermediates are then subjected to oxidative cyclization or further treatment to yield triazolo[4,3-b]pyridazine cores.

  • For example, 6-hydrazinyl-3-arylidene-triazolo[4,3-b]pyridazine derivatives are prepared by refluxing hydrazinopyridazine with aldehydes, followed by cyclization with ferric chloride in ethanol.

  • Alternative methods employ nucleophilic substitution on dichloropyridazine derivatives with hydrazine hydrate in ethanol, followed by cyclization with triethoxy methane to form key intermediates.

Purification and Characterization

  • Purification is commonly achieved by recrystallization from ethanol or chromatographic techniques to isolate the puretriazolo[4,3-b]pyridazin-3-ylmethanamine compound.

  • Characterization includes spectral analysis such as ^1H NMR, ^13C NMR, FTIR, and mass spectrometry to confirm structural integrity.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution of 2,3-dichloropyridazine with hydrazine hydrate Ethanol, reflux 70-85 Formation of hydrazinopyridazine intermediate
2 Cyclization with triethoxy methane Ethanol, reflux 75-80 Formation of triazolo-pyridazine core
3 Substitution with aminomethyl source (e.g., aminomethyl chloride) Dichloromethane, DIPEA, room temp 65-75 Introduction of methanamine group
4 Purification by recrystallization Ethanol - Yields pure target compound

Research Findings and Optimization Insights

  • Reaction temperature and solvent polarity significantly influence the cyclization efficiency and substitution selectivity.

  • Use of hydrazine hydrate in ethanol is a robust method for nucleophilic substitution on chloropyridazine derivatives, providing good yields of hydrazinyl intermediates.

  • Oxidative cyclization using mild oxidants like N-chlorosuccinimide (NCS) can facilitate ring closure under controlled conditions, minimizing side reactions.

  • Catalysts such as DIPEA enhance nucleophilic substitution steps by scavenging acids formed during reaction, improving overall yield and purity.

  • Purification via recrystallization from hot ethanol is effective for isolating the final product with high purity, as confirmed by spectral data.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Reference
Hydrazine substitution on dichloropyridazine 2,3-Dichloropyridazine Hydrazine hydrate, ethanol Reflux High yield, straightforward
Cyclization with triethoxy methane Hydrazinopyridazine intermediate Triethoxy methane, ethanol Reflux Efficient ring closure
Aromatic aldehyde condensation 3-Chloro-6-hydrazinopyridazine Aromatic aldehydes, ethanol, acetic acid Reflux Versatile substitution
Oxidative cyclization Hydrazone intermediate N-chlorosuccinimide (NCS), DMF 0 °C to RT Mild conditions, high selectivity
Aminomethyl substitution Activated triazolo-pyridazine intermediate Aminomethyl reagents, DIPEA, DCM Room temperature Direct methanamine introduction

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the amine group to an amide or nitro group.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).

  • Substitution: : Nucleophiles such as alkyl halides or alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Secondary or tertiary amines.

  • Substitution: : Alkylated or hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new chemical entities.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its derivatives have been studied for their biological activity, including antitumor properties.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in the case of antitumor activity, the compound may inhibit enzymes like c-Met or Pim-1, which are involved in cancer cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Ring

The 6-position of the pyridazine ring is a common site for structural diversification, influencing electronic properties and biological activity:

Compound Name Substituent (6-position) Key Properties/Applications Reference
(6-Phenyl-triazolo[4,3-b]pyridazin-3-yl)methanamine Phenyl Enhanced lipophilicity; BRD4 inhibition
(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine Methyl Improved metabolic stability
(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)methanamine Methoxy Increased solubility; potential CNS targets
(6-Trifluoromethyl-triazolo[4,3-b]pyridazin-6-yl)amine Trifluoromethyl High binding affinity (e.g., BRD4)

Key Observations :

  • Phenyl groups enhance aromatic stacking interactions, critical for bromodomain inhibition .
  • Electron-withdrawing groups (e.g., trifluoromethyl) improve target affinity and metabolic stability .
  • Methoxy groups increase solubility but may reduce membrane permeability .

Core Heterocycle Modifications

Comparisons with structurally related heterocycles reveal differences in ring size, nitrogen positioning, and biological activity:

Compound Class Core Structure Biological Activity Reference
Triazolo[4,3-b]pyridazines Fused triazole-pyridazine BRD4 inhibition, kinase modulation
Pyrazolo[3,4-d]pyrimidines Fused pyrazole-pyrimidine Anticancer, kinase inhibitors
Triazolo[4,3-b][1,2,4]triazinones Fused triazole-triazinone Anticancer (topoisomerase inhibition)
Pyrrolo[1,2-b]pyrazoles Fused pyrrole-pyrazole Synthetic intermediates

Key Observations :

  • Triazolopyridazines exhibit broader bromodomain selectivity compared to pyrazolopyrimidines, which are more kinase-focused .
  • Triazolo-triazinones show distinct anti-cancer mechanisms, possibly due to altered hydrogen-bonding capabilities .

Key Observations :

  • Peptide coupling reagents (e.g., HATU) enable diverse amide derivatives but with moderate yields .

Physicochemical Properties

  • Lipophilicity : LogP values increase with aryl/alkyl substituents (e.g., phenyl > methyl > methoxy) .
  • Solubility : Hydrochloride salts (e.g., [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine hydrochloride) enhance aqueous solubility for in vivo studies .

Biological Activity

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine, with a molecular formula of C6H7N5C_6H_7N_5 and a molecular weight of approximately 149.16 g/mol. Its structure features a triazole ring fused with a pyridazine moiety, which contributes to its biological activity.

Research indicates that [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine may act through several mechanisms:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer cell signaling pathways. For instance, it shows promise as an inhibitor of the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are critical in regulating cell proliferation and survival .
  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example, one derivative demonstrated an IC50 value of 0.83 µM against A549 cells .

Table 1: Biological Activity Summary

CompoundTargetCell LineIC50 Value (µM)Reference
22ic-Met KinaseA5490.83 ± 0.07
22ic-Met KinaseMCF-70.15 ± 0.08
22ic-Met KinaseHeLa2.85 ± 0.74
N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamidePIM KinasesVarious Tumor LinesSignificant Inhibition

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of various derivatives of [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The study employed techniques such as MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

Pharmacological Implications

The promising biological activities of [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine derivatives suggest potential therapeutic applications in oncology. Their ability to inhibit key kinases involved in tumor progression positions them as candidates for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Reactant of Route 2
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.